![molecular formula C21H24N2O2 B2456880 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide CAS No. 941905-93-7](/img/structure/B2456880.png)
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, also known as IBTQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the tetrahydroquinoline family and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Cancer Research and Diagnostic Imaging
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has applications in cancer research, particularly in evaluating tumor proliferation. A study by Dehdashti et al. (2013) utilized a derivative of this compound, 18F-ISO-1, as a cellular proliferative marker in PET imaging for patients with newly diagnosed malignant neoplasms. This study highlighted its potential in assessing the proliferative status of solid tumors, offering a new avenue for cancer diagnosis and evaluation (Dehdashti et al., 2013).
Organic Chemistry and Synthesis
In the field of organic chemistry, this compound is significant in the synthesis of various heterocyclic compounds. Rakshit et al. (2011) demonstrated its use in Rh(III)-catalyzed oxidative olefination, highlighting its utility in selective formation of valuable tetrahydroisoquinolinone products. This indicates its role in developing complex organic molecules, which can have broad applications in medicinal chemistry and material science (Rakshit et al., 2011).
Synthesis of Isoquinolinones
The compound is also instrumental in synthesizing isoquinolinones, a class of compounds with various pharmacological activities. Guastavino et al. (2006) explored this by synthesizing 3-substituted isoquinolin-1-(2H)-ones through photostimulated SRN1 reactions, demonstrating the compound's role in creating pharmacologically relevant structures (Guastavino et al., 2006).
Neuropharmacology
In neuropharmacology, derivatives of this compound have been explored for their potential in binding to brain synaptic vesicle monoamine transporters. Lee et al. (1996) synthesized 2-alkylated dihydrotetrabenazine ligands, closely related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, to study their binding to monoamine transporters in the brain. This research contributes to the development of imaging agents for neurological disorders (Lee et al., 1996).
properties
IUPAC Name |
4-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)13-23-19-10-9-18(12-17(19)8-11-20(23)24)22-21(25)16-6-4-15(3)5-7-16/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPDWENQGOCSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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